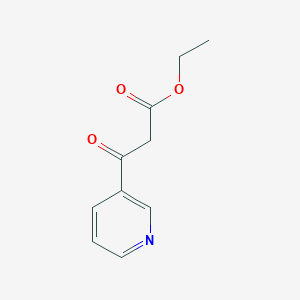

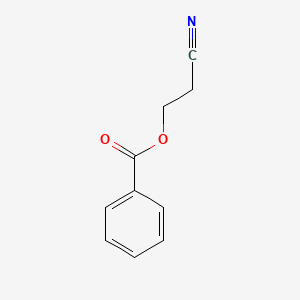

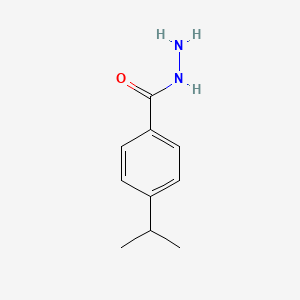

3,4-Diacetoxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for preparing 3,4-dihydroxybenzonitrile includes the steps of reacting a nitrile compound with an alkali metal halide, followed by treating with an acid . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .

Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Diacetoxybenzonitrile” are not available, related compounds have been studied. For example, benzonitrile has been used in the synthesis of nitrogen-containing heterocyclic compounds . Also, benzoic acid has been studied for its reactions with OH, NO3, and SO4− radicals .

科学的研究の応用

Biotransformation and Environmental Fate

Benzonitriles, particularly halogenated versions like Bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), have been studied for their biotransformation under various environmental conditions. These studies reveal that compounds like Bromoxynil can be degraded anaerobically, indicating a potential for environmental bioremediation strategies. The degradation processes involve reductive debromination leading to the formation of less harmful compounds, which can ultimately degrade to carbon dioxide (Knight, Berman, & Häggblom, 2003).

Inhibition of Enzymatic Activity and Antimicrobial Effects

Compounds similar to 3,4-Diacetoxybenzonitrile, such as 3,4-Dihydroxybenzonitrile, have been explored for their inhibitory effects on enzymes like mushroom tyrosinase. This enzyme is crucial in melanin production, and its inhibition has potential applications in cosmetics and treatment of hyperpigmentation disorders. Additionally, some benzonitriles show antimicrobial activities, suggesting their use as antimicrobial agents against a range of bacteria and fungi (Qin, 2008).

Synthesis and Chemical Characterization

The synthesis and characterization of benzonitrile derivatives are crucial for developing new compounds with potential applications in medicinal chemistry, agriculture (as herbicides), and as intermediates for further chemical transformations. Studies focusing on the synthesis, including environmentally friendly approaches, provide a foundation for the development of new compounds and their applications in various fields (Subbarayappa, Joshi, Patil, & Marg, 2010).

特性

IUPAC Name |

(2-acetyloxy-4-cyanophenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIDYHXQXSNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diacetoxybenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

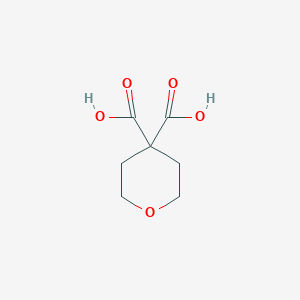

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)